![molecular formula C11H16Cl2FN3O B12076771 (3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)
(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a fluoropyridine moiety, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride typically involves several key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via a nucleophilic substitution reaction, where a fluoropyridine derivative reacts with a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in a polar aprotic solvent.
Major Products
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine
Drug Development: Due to its unique structure, the compound is investigated for potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, while the pyrrolidine ring may contribute to the compound’s overall stability and bioavailability. The carboxamide group can participate in hydrogen bonding, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- (3S)-N-[(3-Chloropyridin-2-yl)methyl]pyrrolidine-3-carboxamide
- (3S)-N-[(3-Bromopyridin-2-yl)methyl]pyrrolidine-3-carboxamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s electronic properties, making it more lipophilic and potentially enhancing its biological activity.
- Structural Stability : The specific arrangement of functional groups in (3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride may confer greater stability compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H16Cl2FN3O |
|---|---|
分子量 |
296.17 g/mol |
IUPAC名 |
(3S)-N-[(3-fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H14FN3O.2ClH/c12-9-2-1-4-14-10(9)7-15-11(16)8-3-5-13-6-8;;/h1-2,4,8,13H,3,5-7H2,(H,15,16);2*1H/t8-;;/m0../s1 |
InChIキー |
VUMDMIGXLKENEX-JZGIKJSDSA-N |
異性体SMILES |
C1CNC[C@H]1C(=O)NCC2=C(C=CC=N2)F.Cl.Cl |
正規SMILES |
C1CNCC1C(=O)NCC2=C(C=CC=N2)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



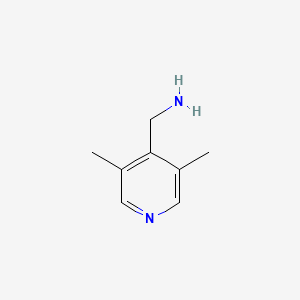

![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)
![3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B12076706.png)
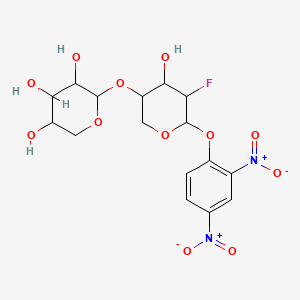
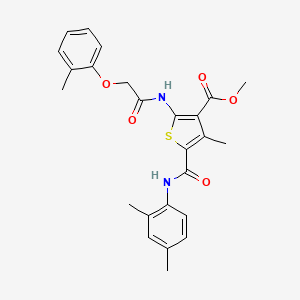
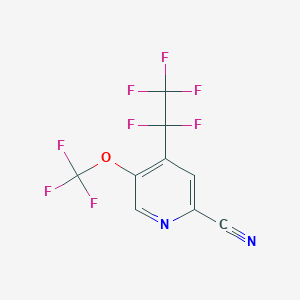

![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)
![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)
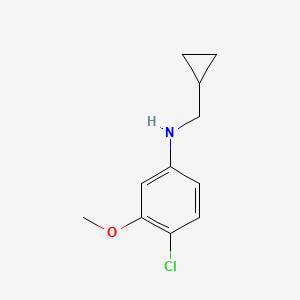
![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)

